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Compound of Interest

Compound Name: 5-Bromo-2-methyl-2H-indazole-d3

Cat. No.: B13896900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2H-indazole-
d3, a deuterated analog of 5-Bromo-2-methyl-2H-indazole. This document details its chemical

and physical properties, provides a plausible synthetic route, and discusses its potential

applications in research and drug development, particularly in the context of kinase inhibition.

Due to the limited availability of public experimental data for the deuterated compound,

information from its non-deuterated counterpart and the broader class of indazole derivatives is

utilized to provide a thorough understanding.

Chemical and Physical Properties
5-Bromo-2-methyl-2H-indazole-d3 is a stable isotope-labeled version of 5-Bromo-2-methyl-

2H-indazole, where the three hydrogen atoms of the N-methyl group are replaced with

deuterium. Such deuterated compounds are valuable tools in various research applications,

including as internal standards in mass spectrometry-based quantitative analysis, for

elucidating metabolic pathways, and for potentially improving the pharmacokinetic profiles of

drug candidates.

Table 1: Physicochemical Properties of 5-Bromo-2-methyl-2H-indazole-d3 and its Non-

Deuterated Analog
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Property
5-Bromo-2-methyl-2H-
indazole-d3

5-Bromo-2-methyl-2H-
indazole

CAS Number 2447686-91-9[1] 465529-56-0[2]

Molecular Formula C₈H₄D₃BrN₂ C₈H₇BrN₂[2]

Molecular Weight 214.08 g/mol 211.06 g/mol [2]

Appearance (Not publicly available) (Predicted: Solid)

Melting Point (Not publicly available)
(Predicted from similar

compounds)

Boiling Point (Not publicly available)
(Predicted from similar

compounds)

Solubility (Not publicly available)
(Predicted: Soluble in organic

solvents)

Note: Experimental physical properties for 5-Bromo-2-methyl-2H-indazole-d3 are not readily

available in public literature. The data for the non-deuterated analog is based on computational

predictions and information on similar compounds.

Synthesis and Experimental Protocols
While a specific detailed protocol for the synthesis of 5-Bromo-2-methyl-2H-indazole-d3 is not

publicly documented, a plausible synthetic route can be derived from general methods for the

N-alkylation of indazoles. A common strategy involves the selective N2-alkylation of a 5-bromo-

1H-indazole precursor using a deuterated methylating agent.

Proposed Synthetic Pathway
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5-Bromo-1H-indazole

[Deprotonation] 5-Bromo-1H-indazolide anion

[N2-Methylation] 5-Bromo-2-methyl-d3-2H-indazoleBase (e.g., NaH, K2CO3)

CD3I or (CD3)2SO4

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Bromo-2-methyl-d3-2H-indazole.

Detailed Experimental Protocol (Representative)
Materials:

5-Bromo-1H-indazole

Deuterated iodomethane (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

Anhydrous N,N-Dimethylformamide (DMF)

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b13896900?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13896900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 5-bromo-1H-indazole (1.0 eq). Dissolve the starting material in anhydrous DMF.

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.1 eq)

portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room

temperature and stir for an additional hour. The formation of the indazolide anion can be

observed.

N-Methylation: Cool the reaction mixture back to 0 °C. Add deuterated iodomethane (1.2 eq)

dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. The

reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate

solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers,

wash with brine, and dry over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the organic phase under reduced

pressure. The crude product, which will be a mixture of N1 and N2 alkylated isomers, can be

purified by column chromatography on silica gel to isolate the desired 5-Bromo-2-methyl-
2H-indazole-d3.

Spectroscopic Data (Predicted)
Experimental spectroscopic data for 5-Bromo-2-methyl-2H-indazole-d3 is not publicly

available. The following tables outline the expected spectroscopic characteristics based on the

structure of the molecule and data from its non-deuterated analog and similar compounds.

Table 2: Predicted ¹H NMR and ¹³C NMR Spectral Data
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~8.0-8.2 Aromatic CH

~7.5-7.7 Aromatic CH

~7.3-7.5 Aromatic CH

No signal for -CH₃ (Deuterated)

Table 3: Predicted Mass Spectrometry and Infrared (IR) Spectroscopy Data

Mass Spectrometry (Predicted) Infrared (IR) Spectroscopy (Predicted)

m/z Assignment

~214/216 [M]⁺ (isotopic pattern for Br)

Applications in Drug Development and Research
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds.[3] Indazole derivatives are known to exhibit a wide

range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral

properties.

Kinase Inhibition
A primary application of indazole-based compounds is in the development of protein kinase

inhibitors.[3] The indazole core can act as an ATP-competitive inhibitor by mimicking the

adenine hinge-binding region of ATP, thereby blocking the kinase's catalytic activity. The

bromine atom at the 5-position serves as a versatile synthetic handle for introducing various

substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the

exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Signaling Pathway Modulation
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Kinases are crucial components of cellular signaling pathways that regulate cell growth,

proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of

many diseases, including cancer. Indazole-based kinase inhibitors can modulate these

pathways. For instance, inhibitors targeting kinases in the PI3K/Akt/mTOR pathway have been

developed using the indazole scaffold.
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Caption: Representative signaling pathway (PI3K/Akt) targeted by indazole-based kinase

inhibitors.

Use as an Internal Standard
As a stable isotope-labeled compound, 5-Bromo-2-methyl-2H-indazole-d3 is an ideal internal

standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry

(LC-MS). Its chemical and physical properties are nearly identical to the non-deuterated

analog, allowing for co-elution, but its increased mass allows for distinct detection by the mass

spectrometer, enabling accurate quantification of the non-deuterated compound in complex

biological matrices.

Safety and Handling
The non-deuterated analog, 5-Bromo-2-methyl-2H-indazole, is classified as harmful if

swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[2] It is

recommended to handle 5-Bromo-2-methyl-2H-indazole-d3 with the same precautions in a

well-ventilated fume hood, using appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat.

Conclusion
5-Bromo-2-methyl-2H-indazole-d3 is a valuable research tool, particularly for

pharmacokinetic studies and as an internal standard in analytical methods. While specific

experimental data for this deuterated compound is scarce, its chemical behavior can be

inferred from its non-deuterated counterpart and the well-established chemistry of the indazole

scaffold. The synthetic accessibility and the biological relevance of the indazole core make this

compound and its analogs important subjects for ongoing research in drug discovery and

development, especially in the pursuit of novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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